molecular formula C10H12BrNO B13219586 (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol

Cat. No.: B13219586
M. Wt: 242.11 g/mol
InChI Key: AQVATOMCWFABCU-UHFFFAOYSA-N
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Description

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol typically involves the bromination of an indene derivative followed by the introduction of an amino group and a hydroxyl group. One common method includes the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, sodium methoxide

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a de-brominated or de-hydroxylated product

    Substitution: Formation of azide or methoxy derivatives

Scientific Research Applications

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate the activity of target proteins and enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups on the indene ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

(1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl)methanol

InChI

InChI=1S/C10H12BrNO/c11-8-1-2-9-6(4-8)3-7(5-13)10(9)12/h1-2,4,7,10,13H,3,5,12H2

InChI Key

AQVATOMCWFABCU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=C1C=C(C=C2)Br)N)CO

Origin of Product

United States

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